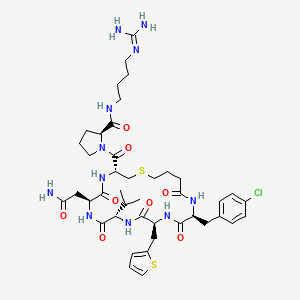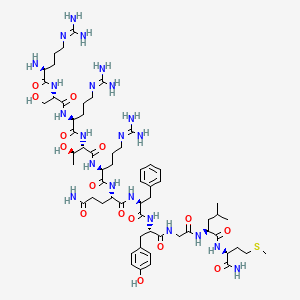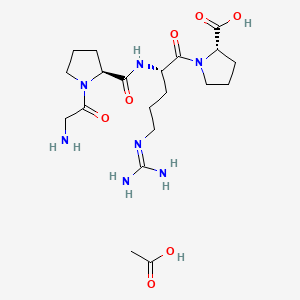
Velmupressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Velmupressin is a synthetic peptide compound that acts as a potent, selective, and short-acting agonist of the vasopressin V2 receptor. It has a molecular formula of C42H60ClN11O8S2 and a molecular weight of 946.58 g/mol . This compound is primarily investigated for its potential therapeutic applications in treating conditions such as nocturia and polyuria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Velmupressin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to create the thioether linkage. The key steps include:
Peptide Coupling: The amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Cyclization: The linear peptide is cyclized to form the thioether linkage, which is crucial for the biological activity of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Velmupressin undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its structure and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of the thiol group can lead to the formation of disulfide-linked dimers .
Scientific Research Applications
Velmupressin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in regulating water balance and kidney function through its action on the vasopressin V2 receptor.
Medicine: Potential therapeutic applications in treating conditions such as nocturia and polyuria.
Mechanism of Action
Velmupressin exerts its effects by binding to and activating the vasopressin V2 receptor, a G protein-coupled receptor located in the kidney. This activation leads to the following molecular events:
Activation of Adenylate Cyclase: The binding of this compound to the V2 receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Protein Kinase A Activation: Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins involved in water reabsorption.
Aquaporin-2 Trafficking: PKA-mediated phosphorylation promotes the trafficking of aquaporin-2 water channels to the apical membrane of renal collecting duct cells, increasing water reabsorption and reducing urine output.
Comparison with Similar Compounds
Velmupressin is compared with other vasopressin analogs, such as desmopressin and terlipressin, which also target the vasopressin receptors. The key differences include:
Selectivity: this compound is highly selective for the V2 receptor, whereas desmopressin and terlipressin have broader receptor selectivity.
Duration of Action: this compound has a shorter duration of action compared to desmopressin, making it suitable for conditions requiring rapid but transient effects.
Therapeutic Applications: While desmopressin is commonly used for treating diabetes insipidus and bedwetting, this compound is primarily investigated for nocturia and polyuria
List of Similar Compounds
- Desmopressin
- Terlipressin
- Vasopressin
Properties
CAS No. |
1647119-61-6 |
|---|---|
Molecular Formula |
C₄₂H₆₀ClN₁₁O₈S₂ |
Molecular Weight |
946.58 |
IUPAC Name |
(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60ClN11O8S2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48)/t28-,29-,30-,31-,32-,35-/m0/s1 |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





